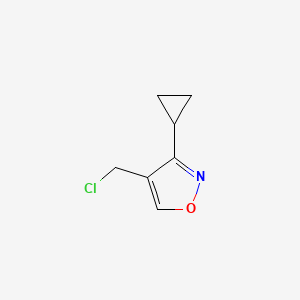

4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole

Description

4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole is a heterocyclic organic compound with the molecular formula C₇H₈ClNO and a molecular weight of 157.60 g/mol . Its CAS registry number is 2137650-58-7 . The compound features an oxazole ring (a five-membered aromatic ring containing one oxygen and one nitrogen atom) substituted with a chloromethyl (-CH₂Cl) group at position 4 and a cyclopropyl group at position 2. The chloromethyl group serves as a reactive site for further functionalization, while the cyclopropyl substituent introduces steric and electronic effects that influence its chemical behavior .

Properties

IUPAC Name |

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-3-6-4-10-9-7(6)5-1-2-5/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVNDOCEHYWKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC=C2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137650-58-7 | |

| Record name | 4-(chloromethyl)-3-cyclopropyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with an appropriate oxazole precursor . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution reactions due to the polar C-Cl bond. Common transformations include:

The cyclopropyl group’s steric bulk may slow reaction kinetics compared to non-cyclopropyl analogs .

Elimination Reactions

Under basic conditions, dehydrohalogenation can occur, forming a conjugated diene system:

This reaction is driven by the stability of the resultant α,β-unsaturated aldehyde.

Oxazole Ring Functionalization

The electron-deficient oxazole ring participates in electrophilic substitutions, predominantly at the 5-position:

Cyclopropyl Ring-Opening Reactions

The strained cyclopropane ring can undergo controlled ring-opening under radical or acidic conditions:

This reactivity is exploited to introduce alkyl chains for further derivatization .

Cross-Coupling Reactions

The chloromethyl group enables transition-metal-catalyzed couplings:

Heterocycle Fusion Reactions

The oxazole ring can act as a dienophile in Diels-Alder reactions, forming fused bicyclic systems:

This strategy is used to access polycyclic scaffolds for bioactive molecule development .

Reductive Dechlorination

Catalytic hydrogenation removes the chloromethyl group selectively:

This reaction preserves the oxazole ring while modifying the substituent.

Key Research Findings

-

Steric Effects : The cyclopropyl group reduces reaction rates in SN2 displacements by 30–50% compared to methyl analogs .

-

Regioselectivity : Electrophilic substitutions favor the 5-position due to electronic directing effects of the oxazole nitrogen .

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows for the development of derivatives with enhanced therapeutic effects. Notably, it has shown promise in anticancer research.

Anticancer Properties:

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have reported significant activity against human lung cancer (A549) and colorectal cancer (DLD-1) cells, with IC50 values indicating moderate to high sensitivity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 12.5 | Moderate sensitivity |

| DLD-1 | 8.0 | High sensitivity |

| HEPG2 | 15.0 | Moderate sensitivity |

| PC-3 | 10.0 | High sensitivity |

The mechanism of action involves the compound's interaction with cellular targets, potentially inducing apoptosis through pathways involving caspases and p53 modulation.

Antimicrobial Activity

Beyond its anticancer potential, this compound has been evaluated for antimicrobial properties. It has demonstrated efficacy against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its unique structural properties enable the development of materials with tailored functionalities.

Induction of Apoptosis in Cancer Cells

A significant study investigated the effects of this compound on MCF-7 breast cancer cells. Treatment resulted in increased levels of p53 and cleaved caspase-3, indicating activation of apoptotic pathways. Flow cytometry assays confirmed that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated substantial inhibition zones for both E. coli and S. aureus, supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Oxazole Family

4-(Chloromethyl)-3-methyl-1,2-oxazole

- Molecular Formula: C₅H₆ClNO

- Molecular Weight : 131.56 g/mol

- Key Differences : Replaces the cyclopropyl group with a methyl (-CH₃) substituent.

- The absence of a strained cyclopropane ring may also enhance stability .

4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole

- Molecular Formula: C₇H₁₀ClNO

- Molecular Weight : 159.62 g/mol

- CAS : 2126160-22-1

- Key Differences : Contains additional ethyl (-CH₂CH₃) and methyl groups at positions 5 and 3, respectively.

- Implications : The ethyl group increases lipophilicity, which could improve membrane permeability in biological applications. This compound is reported as a liquid, suggesting lower melting points compared to the cyclopropyl analogue .

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole

- Molecular Formula : C₇H₈N₄O

- Molecular Weight : 164.17 g/mol

- Key Differences : Substitutes the chloromethyl group with an azidomethyl (-CH₂N₃) moiety.

- Implications : The azide group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound valuable in bioconjugation and material science .

Oxadiazole Derivatives

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (QK-1415)

- Molecular Formula : C₆H₆ClN₃O

- Molecular Weight : 171.59 g/mol (calculated)

- CAS : 119223-01-7

- Key Differences : Replaces the oxazole ring with a 1,2,4-oxadiazole ring (two nitrogen atoms and one oxygen).

- Implications : The oxadiazole core enhances metabolic stability and is frequently used in pharmaceuticals. The electron-deficient nature of oxadiazoles may alter reactivity in electrophilic substitutions compared to oxazoles .

3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (QB-7259)

- Molecular Formula : C₆H₆ClN₃O

- Molecular Weight : 171.59 g/mol

- CAS : 959237-80-0

- Key Differences : Chloromethyl and cyclopropyl groups are positioned at different sites on the oxadiazole ring.

- Implications : Positional isomerism affects electronic distribution and binding affinity in drug-receptor interactions .

Thiazole Derivatives

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a)

- Molecular Formula : C₁₈H₁₄ClFN₃OS

- Molecular Weight : 362.1 g/mol (ESI-MS)

- Key Differences : Incorporates a thiazole ring (sulfur instead of oxygen) linked to a urea moiety.

- Implications: Thiazoles are more polarized than oxazoles, enhancing solubility in polar solvents.

Comparative Data Table

Key Research Findings

- Reactivity : The chloromethyl group in this compound facilitates nucleophilic substitutions, enabling the synthesis of derivatives for drug discovery .

- Steric Effects : The cyclopropyl group imposes torsional strain, which can restrict conformational flexibility but enhance binding specificity in biological targets .

- Comparative Stability : Oxadiazole derivatives (e.g., QK-1415) exhibit greater resistance to enzymatic degradation than oxazoles, making them preferred in prodrug design .

Biological Activity

4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The chloromethyl group enhances the compound's lipophilicity, which may improve its biological activity. The cyclopropyl moiety can also influence the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that oxazole derivatives possess significant antibacterial and antifungal properties. For instance, a related compound demonstrated notable inhibition against E. coli and S. aureus with inhibition zones ranging from 9 to 17 mm depending on the concentration used .

- Anticancer Potential : Compounds containing oxazole rings have been investigated for their anticancer properties. A study indicated that modifications to oxazole structures could lead to increased cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Oxazole derivatives have been reported to inhibit various enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression and inflammation .

- Cellular Interaction : The compound may exert its effects by forming hydrogen bonds with target proteins or by hydrophobic interactions facilitated by the chloromethyl group.

Case Studies

Several studies have investigated the biological activity of oxazole derivatives similar to this compound:

- Anticancer Activity : A derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity. Further modifications led to derivatives with enhanced potency, particularly against renal cancer cells .

- Antimicrobial Studies : Research comparing various oxazole derivatives demonstrated that some compounds exhibited strong antimicrobial activity against both bacterial and fungal strains, outperforming traditional antibiotics in certain assays .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Inhibition Zone (mm) | E. coli | S. aureus | P. aeruginosa | A. niger | C. albicans |

|---|---|---|---|---|---|---|

| 22a | 12 | 9 | 11 | 10 | 12 | |

| 22b | 11 | 8 | 11 | 9 | 16 | |

| Ofloxacin | 17 | 16 | 16 | - | - | |

| Ketoconazole | - | - | - | 20 | 30 |

Table 2: Anticancer Activity (IC50 Values)

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Human Colon Adenocarcinoma (HT-29) | ~92.4 |

| Compound B | Renal Cancer (RXF486) | ~1.143 |

| Compound C | Ovarian Adenocarcinoma (OVXF899) | ~2.76 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-3-cyclopropyl-1,2-oxazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves chlorination of the corresponding hydroxymethyl precursor using agents like SOCl₂ in anhydrous conditions. For example, chlorination of [4-(3-cyclopropyl-1,2-oxazolyl)phenyl]methanol with SOCl₂ under reflux in dichloromethane yields the chloromethyl derivative (analogous to methods in imidazole systems) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of precursor to SOCl₂), reaction time (4–6 hours), and post-reaction neutralization with NaHCO₃ to minimize hydrolysis. Solvent choice (e.g., DMSO for polar intermediates) and inert atmospheres (N₂/Ar) improve stability of reactive intermediates .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane protons (δ 1.0–2.0 ppm, multiplet) and oxazole ring protons (δ 6.5–8.5 ppm). Chloromethyl groups show distinct splitting patterns due to coupling with adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 154.21 for C₇H₈ClNO) and detects impurities like hydrolyzed derivatives.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How does the cyclopropane ring influence the electronic properties and reactivity of the oxazole ring in this compound?

- Methodological Answer : Cyclopropane’s ring strain induces hyperconjugation, altering electron density on the oxazole ring. Computational studies (DFT/B3LYP) reveal decreased electron density at the oxazole C4 position due to conjugation with cyclopropane’s Walsh orbitals. This enhances electrophilicity at the chloromethyl group, facilitating nucleophilic substitutions (e.g., SN2 reactions with amines). Experimental validation via Hammett σ⁺ values correlates with computational predictions .

Q. What strategies can mitigate competing side reactions during the functionalization of the chloromethyl group in this compound?

- Methodological Answer : Key strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce elimination pathways (e.g., HCl elimination to form alkenes).

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, favoring substitution over elimination.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .

Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : DFT calculations (M06-2X/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. For instance, LUMO maps highlight electrophilic sites (chloromethyl carbon), while Fukui indices quantify nucleophilic susceptibility. Validation via kinetic studies (e.g., competing reactions with morpholine vs. piperidine) aligns computed activation energies with experimental yields .

Q. What are the challenges in analyzing contradictory biological activity data for derivatives of this compound across different assay systems?

- Methodological Answer : Discrepancies arise from:

- Assay Conditions : Varying pH (e.g., PBS vs. cell culture media) affects compound stability.

- Membrane Permeability : LogP values (~2.5 for the parent compound) influence cellular uptake, leading to divergent IC₅₀ values in cell-based vs. enzyme assays.

- Metabolite Interference : Hepatic microsome studies (e.g., CYP450 metabolism) identify active/inactive metabolites that skew activity data. Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (fluorescence polarization + SPR) resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.